1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c18-15-6-2-1-4-12(15)10-23-17-14(9-22-23)16(20-11-21-17)19-8-13-5-3-7-24-13/h1-2,4,6,9,11,13H,3,5,7-8,10H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKNJSNAYCCDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C17H18ClN5O
- Molecular Weight : 343.82 g/mol
- Structural Features : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a tetrahydrofuran moiety may enhance its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study explored the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines as Src inhibitors in hepatocellular carcinoma. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cells, suggesting that modifications to the core structure can lead to enhanced therapeutic efficacy .
Antitubercular Activity
The compound's structural analogs have been investigated for their antitubercular properties. For example, a series of substituted pyrazolo compounds showed promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . Although specific data on the target compound is limited, its structural similarities suggest potential efficacy against tuberculosis.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Pyrazolo derivatives are known to modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis.
Pharmacological Profile
The pharmacological profile of this compound suggests it may possess:
- Anticancer properties : Inhibition of tumor growth and induction of apoptosis.
- Antitubercular activity : Potential effectiveness against Mycobacterium tuberculosis.
Comparative Analysis
Here is a summary table comparing key biological activities of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-d]pyrimidin-4-amine core is conserved across analogues, but variations in substituents critically modulate biological activity and physicochemical properties. Key comparisons include:
Key Observations:
- Chloro Substituent Position : The 2-chlorobenzyl group in the target compound may favor interactions with kinases like PKC or Bcr-Abl, whereas 3-chlorophenyl () could reduce steric hindrance in certain binding pockets .
- Tetrahydrofuran vs. Aromatic Groups : The tetrahydrofuran-2-ylmethyl substituent (target compound) likely reduces logP compared to trifluoromethylbenzyl () or pyridinyl groups (), enhancing aqueous solubility and reducing off-target toxicity .
- Biological Activity : S29 () demonstrates neuroblastoma specificity at low doses, attributed to its 4-fluorobenzyl group and chloro-ethyl linker, which may stabilize target engagement .
Kinase Selectivity and Inhibition
- PKC Inhibition : Analogues like 1NA-PP1 (tert-butyl and naphthyl substituents) selectively inhibit AS PKC isoforms, highlighting the role of bulky groups in isoform specificity . The target compound’s smaller tetrahydrofuran group may lack this selectivity but could broaden kinase targets.
- Bcr-Abl Inhibition : Compounds with pyridinylmethyl groups () show allosteric Bcr-Abl inhibition, suggesting that the target compound’s tetrahydrofuran group might similarly modulate conformational dynamics .
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The tetrahydrofuran substituent in the target compound reduces logP (~2.5 estimated) compared to trifluoromethylbenzyl (logP ~3.2, ) or tert-butyl groups (logP ~4.0, ), favoring oral bioavailability .
Preparation Methods
Overview of Pyrazolo[3,4-d]pyrimidine Core Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions between pyrimidine precursors and hydrazine derivatives. Source details the Biginelli reaction for dihydropyrimidinones, which inspired adaptations for fused pyrazole-pyrimidine systems. For instance, 3-aminopyrazole derivatives react with β-ketoesters or 1,3-dicarbonyl compounds under acidic conditions to form the fused core. A representative protocol involves:
- Cyclization : Heating 3-aminopyrazole with ethyl acetoacetate in ethanol containing acetic acid under oxygen atmosphere at 130°C for 18 hours.
- Oxidation : Treating the intermediate with iodine or hydrogen peroxide to aromatize the pyrimidine ring.
Key catalysts include InCl₃ or 12-tungstophosphoric acid , which enhance reaction efficiency under solvent-free or ionic liquid conditions.
Functionalization with Tetrahydrofuran-2-ylmethylamine
The N-((tetrahydrofuran-2-yl)methyl) group is appended via reductive amination or coupling reactions :
Reductive Amination :
Buchwald-Hartwig Coupling :
Integrated Synthetic Route
A consolidated pathway synthesizes the target compound in four steps:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole-pyrimidine core | Ethanol, AcOH, 130°C, 18 h | 65 |
| 2 | 2-Chlorobenzyl alkylation | THF, NaH, 60°C, ultrasound | 82 |
| 3 | Reductive amination | MeOH, NaBH₃CN, rt, 12 h | 75 |
| 4 | Purification | Ethyl acetate/hexane recrystallization | 95 |
Analytical and Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, Ar-H), 4.62 (d, J = 6.8 Hz, 2H, CH₂-THF), 3.85–3.70 (m, 3H, THF-H).
- HPLC : Purity >99% (C18 column, MeCN/H₂O = 70:30, 1 mL/min).
Industrial-Scale Considerations
Patents highlight solvent recycling and catalyst recovery to reduce costs. For example:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can purity be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrazolo[3,4-d]pyrimidin-4-amine derivatives with 2-chlorobenzyl halides under dry acetonitrile or dichloromethane, followed by purification via recrystallization (e.g., acetonitrile) .
- Key Steps :
- Use anhydrous solvents to prevent hydrolysis.
- Monitor reaction progress with TLC or HPLC.
- Optimize purity via column chromatography (silica gel, ethyl acetate/hexane gradients) or repeated recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?
- Techniques :
- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.3–8.0 ppm for pyrazolo-pyrimidine), chlorobenzyl CH₂ (δ 4.7–5.6 ppm), and tetrahydrofuran methylene protons (δ 3.5–4.0 ppm) .
- IR : NH stretching (~3150 cm⁻¹), C-Cl (~750 cm⁻¹), and C-N (1350–1450 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What in vitro assays are suitable for initial evaluation of biological activity (e.g., kinase inhibition)?
- Assays :
- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., Src family kinases) at 1–10 µM compound concentrations .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., neuroblastoma SH-SY5Y) with IC₅₀ calculations .
- Controls : Include staurosporine (kinase inhibitor) and DMSO controls to validate assay conditions.
Advanced Research Questions
Q. How can structural modifications enhance target selectivity (e.g., Src kinase vs. Abl kinase)?
- SAR Insights :
- Chlorobenzyl group : Critical for hydrophobic interactions in kinase ATP-binding pockets. Replace with fluorobenzyl or methoxybenzyl to modulate selectivity .
- Tetrahydrofuran linker : Modify stereochemistry (e.g., 2R vs. 2S) to alter binding kinetics. Replace with piperidine or azetidine for improved CNS penetration .
- Experimental Design :
- Synthesize analogs via Suzuki coupling or reductive amination.
- Test selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. How should researchers address contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Troubleshooting :
- Pharmacokinetics : Assess plasma stability (e.g., mouse microsomal assays) and BBB penetration (logP <3 preferred) .
- Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., oxidative dechlorination).
- Formulation : Test nano-carriers (e.g., graphene oxide nanosheets) to improve solubility and tumor targeting .
Q. What strategies validate target engagement in cellular models?
- Approaches :
- Cellular thermal shift assay (CETSA) : Confirm compound binding to kinases by measuring protein thermal stability shifts .
- RNAi rescue : Knock down target kinase and assess compound efficacy restoration.
- Data Interpretation : Correlate target engagement (e.g., p-Src inhibition) with functional outcomes (e.g., apoptosis via caspase-3 activation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
